

# An In-Depth Technical Guide to 2-(4-Methoxyphenyl)azepane

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## Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)azepane

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This technical guide provides a comprehensive overview of **2-(4-Methoxyphenyl)azepane**, a heterocyclic amine belonging to the azepane class of compounds. Azepane derivatives are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules and approved pharmaceuticals.<sup>[1][2]</sup> This document covers the nomenclature, potential synthetic routes, and plausible biological activities of **2-(4-Methoxyphenyl)azepane**, drawing upon data from structurally related compounds due to the limited publicly available information on this specific molecule.

## Chemical Identity and Nomenclature

The compound with the chemical name **2-(4-Methoxyphenyl)azepane** is a saturated seven-membered heterocycle containing a nitrogen atom, with a 4-methoxyphenyl group attached to the carbon atom adjacent to the nitrogen.

- IUPAC Name: **2-(4-methoxyphenyl)azepane**
- Synonyms:
  - 2-(4-methoxyphenyl)perhydroazepine
  - Hexahydro-2-(4-methoxyphenyl)-1H-azepine
- CAS Number: 168890-46-8<sup>[3]</sup>

- Molecular Formula: C<sub>13</sub>H<sub>19</sub>NO[3]
- Molecular Weight: 205.3 g/mol [3]

## Physicochemical and Biological Data

While specific experimental data for **2-(4-Methoxyphenyl)azepane** is not readily available in the cited literature, the following table presents data for a structurally related N-benzylated bicyclic azepane, which has been evaluated for its activity on various central nervous system targets. This data is provided as a representative example of the potential biological activity of this class of compounds.

Table 1: Representative Biological Activity of a Bicyclic Azepane Derivative

Target	Assay Type	Test Compound	IC <sub>50</sub> (nM)	Reference
Norepinephrine Transporter (NET)	Radioligand Displacement	N-benzylated bicyclic azepane	< 100	[4]
Dopamine Transporter (DAT)	Radioligand Displacement	N-benzylated bicyclic azepane	< 100	[4]
Serotonin Transporter (SERT)	Radioligand Displacement	N-benzylated bicyclic azepane	> 100	[4]
Sigma-1 Receptor (σ-1R)	Radioligand Displacement	N-benzylated bicyclic azepane	~ 110	[4]

Note: The data presented is for a related bicyclic azepane, not **2-(4-Methoxyphenyl)azepane** itself, and is intended to be illustrative of the potential pharmacology of this scaffold.[4]

## Experimental Protocols

Due to the absence of a specific published synthesis for **2-(4-Methoxyphenyl)azepane**, a plausible and detailed experimental protocol is proposed based on established synthetic

methodologies for 2-aryl-azepanes, primarily involving a Beckmann rearrangement of a substituted cyclohexanone oxime.<sup>[5]</sup><sup>[6]</sup>

### Proposed Synthesis of **2-(4-Methoxyphenyl)azepane** via Beckmann Rearrangement

#### Step 1: Synthesis of 2-(4-methoxyphenyl)cyclohexanone oxime

- To a solution of 2-(4-methoxyphenyl)cyclohexanone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents).
- Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into cold water.
- Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the oxime. The E/Z isomers may be separable by column chromatography if necessary.

#### Step 2: Beckmann Rearrangement to form the Lactam

- Dissolve the 2-(4-methoxyphenyl)cyclohexanone oxime (1 equivalent) in a suitable solvent such as dioxane.
- Cool the solution to 0°C in an ice bath.
- Slowly add a rearranging agent such as thionyl chloride (1.5 equivalents) or polyphosphoric acid.<sup>[6]</sup>
- Stir the reaction mixture at room temperature for 10-12 hours, monitoring by TLC.
- Upon completion, carefully quench the reaction by pouring it onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the corresponding lactam (7-(4-methoxyphenyl)azepan-2-one).

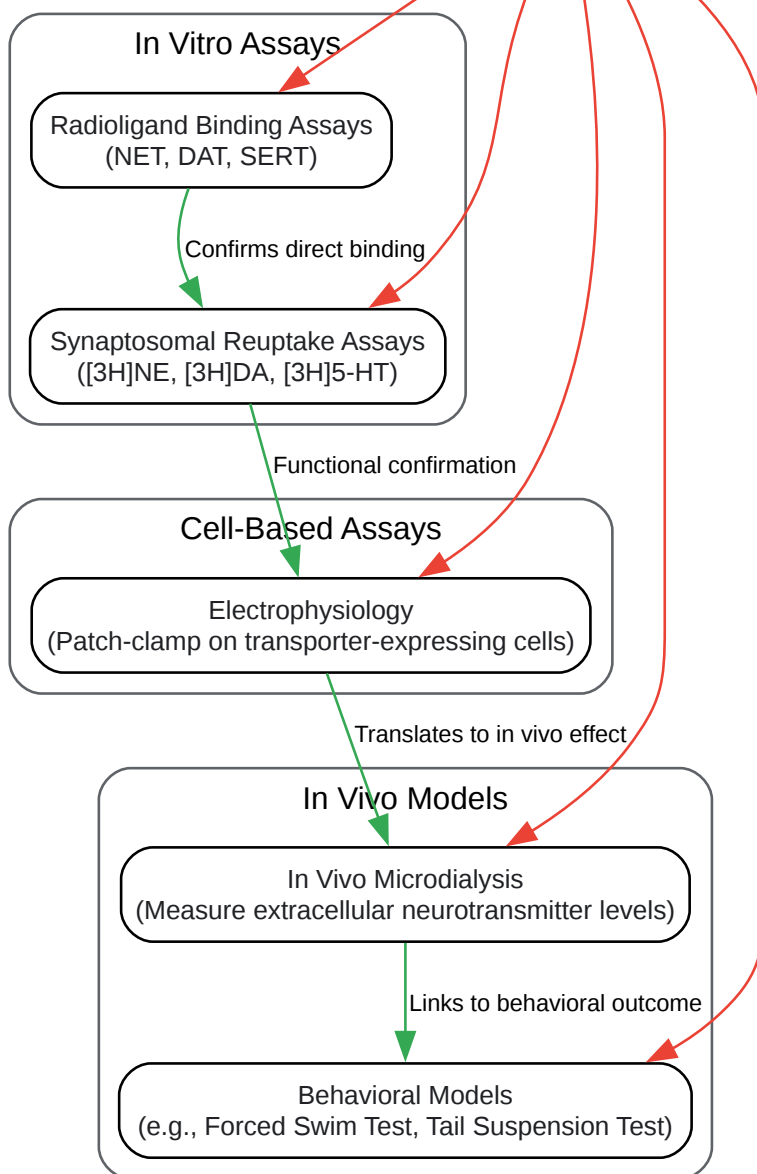
### Step 3: Reduction of the Lactam to **2-(4-Methoxyphenyl)azepane**

- Suspend the purified lactam (1 equivalent) in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Carefully add a reducing agent such as lithium aluminum hydride ( $\text{LiAlH}_4$ ) (2-3 equivalents) portion-wise at  $0^\circ\text{C}$ .
- After the addition is complete, allow the reaction to warm to room temperature and then reflux for 8-12 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to  $0^\circ\text{C}$  and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
- Filter the resulting suspension through a pad of celite and wash the filter cake with THF.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **2-(4-Methoxyphenyl)azepane**.

## Potential Signaling Pathways and Mechanism of Action

Given the inhibitory activity of related azepane scaffolds on monoamine transporters, a plausible mechanism of action for **2-(4-Methoxyphenyl)azepane** could involve the modulation of neurotransmitter reuptake at the presynaptic terminal. The following diagram illustrates a hypothetical workflow for evaluating such a mechanism.

2-(4-Methoxyphenyl)azepane



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Caption: A diagram illustrating a potential experimental workflow to characterize the activity of **2-(4-Methoxyphenyl)azepane** on monoamine transporters.

The azepane ring provides a three-dimensional scaffold that can be crucial for high-affinity and selective binding to biological targets.[2] The methoxyphenyl group can engage in various interactions with receptor pockets, including hydrogen bonding and hydrophobic interactions. The conformational flexibility of the seven-membered azepane ring allows it to adopt various shapes to fit into a binding site.[2] The exploration of such compounds continues to be a promising area in the discovery of novel therapeutics for a range of disorders.[1][7]

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## References

- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. scbt.com [scbt.com]
- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
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